Direct Kinetic Comparison: Phenyl vs. p-Nitrophenyl beta-D-Glucopyranoside with Sweet Almond Beta-Glucosidase
In a direct head-to-head comparison using sweet almond (Prunus dulcis) β-glucosidase at pH 5.5, the Michaelis constant (Km) for phenyl-β-D-glucopyranoside was 7.2±3.2 mM, whereas for p-nitrophenyl-β-D-glucopyranoside (PNPG) it was 2.7±0.7 mM [1]. Furthermore, the maximum velocity (Vmax) for PNPG was 200 times higher than that for phenyl-β-D-glucopyranoside [1]. The catalytic efficiency (Vmax/Km) for PNPG exceeded that of phenyl glucoside by a factor of 550 [1].
| Evidence Dimension | Michaelis constant (Km) and maximum velocity (Vmax) |
|---|---|
| Target Compound Data | Km = 7.2±3.2 mM; Vmax = 1.0 (relative) |
| Comparator Or Baseline | p-Nitrophenyl-β-D-glucopyranoside (PNPG): Km = 2.7±0.7 mM; Vmax = 200 (relative) |
| Quantified Difference | PNPG Km is 2.7-fold lower; Vmax is 200-fold higher; Vmax/Km is 550-fold higher |
| Conditions | Sweet almond β-glucosidase, pH 5.5, 20°C, 50 mM MES buffer |
Why This Matters
This demonstrates that PNPG is a far more sensitive substrate for β-glucosidase activity assays, while phenyl glucoside's higher Km and lower Vmax make it suitable for studying enzyme-substrate binding under non-saturating conditions or when a less reactive substrate is required to resolve kinetic steps.
- [1] Stefan A, Hochkoeppler A. The catalytic action of enzymes exposed to charged substrates outperforms the activity exerted on their neutral counterparts. University of Bologna; 2024. Table 1 and Supplementary Fig. S1. View Source
